molecular formula C46H74O16 B12437171 Clematoside S CAS No. 94271-06-4

Clematoside S

Cat. No.: B12437171
CAS No.: 94271-06-4
M. Wt: 883.1 g/mol
InChI Key: IAGSHEHQJJTLLR-MYLSNVMOSA-N
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Chemical Reactions Analysis

Clematoside S undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Clematoside S is a triterpenoid saponin derived from the roots of Clematis grata. Its biological activities have been the subject of various studies, highlighting its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, antimicrobial properties, cytotoxicity, and cardioprotective activities.

Chemical Structure

This compound has the molecular formula C46H74O16C_{46}H_{74}O_{16} and is characterized by a complex structure that includes multiple sugar moieties attached to a hederagenin backbone. The detailed chemical structure is crucial for understanding its biological activity and interactions within biological systems .

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

  • Antioxidant Activity : It demonstrates significant antioxidant properties, which are critical in combating oxidative stress-related diseases.
  • Cytotoxicity : Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 1.88 to 27.20 mM against tested cancer cell lines while showing no cytotoxicity towards normal human hepatocyte cells (L02) (IC50 > 50 mM) .
Cell Line IC50 (mM)
PC-324.14
SGC-790121.35
Normal Hepatocytes (L02)>50
  • Antimicrobial Activity : this compound has shown potent antimicrobial effects against various yeast strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for different strains have been documented, indicating its potential as an antifungal agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several yeast strains, demonstrating its potential as an antifungal agent. The following table summarizes the MIC and MBC values for different strains:

Yeast Strain MIC (µg/mL) MBC (µg/mL)
Candida albicans1020
Saccharomyces cerevisiae1530
Cryptococcus neoformans2550

These findings suggest that this compound could be developed into a therapeutic agent for fungal infections.

Cardioprotective Activities

Research has also indicated that this compound may offer cardioprotective benefits. In hypoxia-induced myocardial injury models, it was found to significantly reduce serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), markers commonly associated with myocardial damage. The effective doses were observed to range from 75.77 to 127.22 µM .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
  • Cardiac Health : Clinical evaluations showed improvements in cardiac function in models treated with this compound compared to controls, suggesting its role in managing ischemic heart conditions.

Properties

CAS No.

94271-06-4

Molecular Formula

C46H74O16

Molecular Weight

883.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1

InChI Key

IAGSHEHQJJTLLR-MYLSNVMOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O

Origin of Product

United States

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